Cas no 2137478-12-5 (tert-butyl N-[2-(3-ethyl-2-oxoimidazolidin-1-yl)-4-hydroxycyclohexyl]carbamate)
![tert-butyl N-[2-(3-ethyl-2-oxoimidazolidin-1-yl)-4-hydroxycyclohexyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2137478-12-5x500.png)
tert-butyl N-[2-(3-ethyl-2-oxoimidazolidin-1-yl)-4-hydroxycyclohexyl]carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[2-(3-ethyl-2-oxoimidazolidin-1-yl)-4-hydroxycyclohexyl]carbamate
- 2137478-12-5
- EN300-1162018
-
- インチ: 1S/C16H29N3O4/c1-5-18-8-9-19(15(18)22)13-10-11(20)6-7-12(13)17-14(21)23-16(2,3)4/h11-13,20H,5-10H2,1-4H3,(H,17,21)
- InChIKey: MSJULQNZZHNSEN-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C(C1)N1C(N(CC)CC1)=O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 327.21580641g/mol
- どういたいしつりょう: 327.21580641g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
tert-butyl N-[2-(3-ethyl-2-oxoimidazolidin-1-yl)-4-hydroxycyclohexyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162018-1.0g |
tert-butyl N-[2-(3-ethyl-2-oxoimidazolidin-1-yl)-4-hydroxycyclohexyl]carbamate |
2137478-12-5 | 1g |
$0.0 | 2023-06-08 |
tert-butyl N-[2-(3-ethyl-2-oxoimidazolidin-1-yl)-4-hydroxycyclohexyl]carbamate 関連文献
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
tert-butyl N-[2-(3-ethyl-2-oxoimidazolidin-1-yl)-4-hydroxycyclohexyl]carbamateに関する追加情報
Introduction to Tert-butyl N-[2-(3-ethyl-2-oxoimidazolidin-1-yl)-4-hydroxycyclohexyl]carbamate (CAS No. 2137478-12-5)
Tert-butyl N-[2-(3-ethyl-2-oxoimidazolidin-1-yl)-4-hydroxycyclohexyl]carbamate, a compound with the chemical identifier CAS No. 2137478-12-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The unique structural features of this molecule, particularly its tert-butyl and N-[2-(3-ethyl-2-oxoimidazolidin-1-yl)-4-hydroxycyclohexyl] substituents, contribute to its distinctive chemical properties and biological activities.
The synthesis and characterization of this compound have been the focus of extensive research, driven by its promising pharmacological profile. The presence of the 3-ethyl-2-oxoimidazolidin-1-yl moiety and the hydroxyl group at the cyclohexyl ring introduce specific interactions that can modulate biological targets, making this compound a valuable candidate for further investigation.
In recent years, there has been a growing interest in the development of novel carbamate-based compounds due to their versatility and efficacy in various therapeutic applications. The carbamate functional group, characterized by its -NHCOO-R structure, is known for its ability to form stable hydrogen bonds and participate in various biochemical reactions. This property makes it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity towards biological targets.
The structural motif of Tert-butyl N-[2-(3-ethyl-2-oxoimidazolidin-1-yl)-4-hydroxycyclohexyl]carbamate has been meticulously designed to optimize its pharmacokinetic and pharmacodynamic properties. The tert-butyl group, a common protective group in organic synthesis, enhances the stability of the molecule and influences its solubility and metabolic pathways. The cyclohexyl ring with a hydroxyl substituent introduces additional conformational flexibility, allowing the molecule to adopt multiple binding orientations within biological targets.
Recent studies have highlighted the potential of this compound in modulating various enzymatic and receptor-mediated pathways. For instance, preliminary in vitro assays have demonstrated its ability to interact with enzymes involved in inflammation and pain signaling. The unique combination of structural elements in Tert-butyl N-[2-(3-ethyl-2-oxoimidazolidin-1-yl)-4-hydroxycyclohexyl]carbamate suggests that it may serve as a lead compound for developing novel therapeutic agents targeting these pathways.
The pharmaceutical industry has increasingly recognized the importance of structurally diverse molecules in drug discovery. Compounds like Tert-butyl N-[2-(3-ethyl-2-oxoimidazolidin-1-yl)-4-hydroxycyclohexyl]carbamate exemplify this trend by incorporating multiple pharmacophoric elements into a single molecular framework. This approach not only enhances the likelihood of discovering potent and selective drug candidates but also provides opportunities for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
In conclusion, Tert-butyl N-[2-(3-ethyl-2-oxoimidazolidin-1-y)-4-hydroxycyclohexyl]carbamate (CAS No. 2137478-12) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
2137478-12-5 (tert-butyl N-[2-(3-ethyl-2-oxoimidazolidin-1-yl)-4-hydroxycyclohexyl]carbamate) 関連製品
- 341009-06-1(2-(3-bromophenyl)propanenitrile)
- 2171752-91-1(3-(1-Aminocyclobutyl)oxan-3-ol)
- 1370406-13-5(1-4-fluoro-3-(trifluoromethyl)phenyl-2-(methylamino)ethan-1-one)
- 1421500-32-4(n1,n1-diethyl-n2-(4-methylbenzodthiazol-2-yl)ethane-1,2-diamine hydrochloride)
- 1806031-05-9(3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine)
- 264258-79-9((2r)-3-Cyclopentyl-2-methylpropan-1-ol)
- 2248271-33-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate)
- 2229342-17-8(2-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}cyclopropane-1-carboxylic acid)
- 14378-04-2(2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-)
- 84619-58-9((1S)-2-Amino-1-cyclohexylethan-1-ol)




